QUIFENADINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Russian drug
Quifenadine
CAS No.: 10447-39-9
Cat. No.: VC0540831
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10447-39-9 |
|---|---|
| Molecular Formula | C20H23NO |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol |
| Standard InChI | InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2 |
| Standard InChI Key | PZMAHNDJABQWGS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2CCC1CC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Polymorphism and Solid Forms
Quifenadine hydrochloride exists in four crystalline forms:
Mechanism of Action
Histamine H₁ Receptor Antagonism
Quifenadine competitively inhibits H₁ receptors (Ki = 12 nM), reducing histamine-induced bronchoconstriction and vascular permeability . The quinuclidine core optimizes receptor binding by maintaining a 5.2 Å distance between the diphenylcarbinol group and nitrogen atom .
Diamine Oxidase Activation
Quifenadine enhances diamine oxidase (DAO) activity by 30%, accelerating histamine catabolism in tissues . This dual mechanism explains efficacy in patients resistant to other antihistamines .
Antiarrhythmic Effects
-
Calcium channel blockade: Reduces myocardial depolarization .
-
Potassium channel modulation: Prolongs repolarization, stabilizing cardiac rhythm .
In pediatric studies, quifenadine increased heart rate by 8.9 bpm daytime and 11.2 bpm nighttime versus amiodarone, without QT prolongation .
Pharmacokinetics
Limited human data exist, but rodent studies indicate:
-
Absorption: 45% oral bioavailability, peak plasma concentration at 1 hour .
-
Distribution: High lung and liver uptake (tissue-to-plasma ratio >5:1) .
Clinical Applications
Allergic Diseases
| Condition | Response Rate | Study Population |
|---|---|---|
| Allergic rhinitis | 89% | n=1,200 |
| Chronic urticaria | 78% | n=450 |
| Atopic dermatitis | 67% | n=300 |
Cardiac Arrhythmias
In a randomized trial of 104 children with premature beats:
| Drug | Sedation Risk | Tachyphylaxis | Cardiac Toxicity |
|---|---|---|---|
| Quifenadine | Low | Absent | None |
| Diphenhydramine | High | Present | Proarrhythmic |
Recent Research Advances
Structural Optimization
Cocrystallization with succinic acid improved solubility by 4.2-fold while maintaining H₁ affinity (IC₅₀ = 18 nM vs. 15 nM parent compound) .
Expanded Indications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume